REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].[N+:6]([C:9]1[CH:14]=[CH:13][C:12](F)=[CH:11][CH:10]=1)([O-:8])=[O:7].C([O-])([O-])=O.[K+].[K+].O>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].CN(C)C=O>[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([N:2]([CH2:3][CH2:4][OH:5])[CH3:1])=[CH:11][CH:10]=1)([O-:8])=[O:7] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered off under suction
|
Type
|
EXTRACTION
|
Details
|
after which the aqueous phase was extracted with toluene
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
evaporating down the toluene solution
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol/water in a volume ratio of 2 1
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N(C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |